Cas no 13441-51-5 (D-Kynurenine)
D-Kynurenine Chemical and Physical Properties
Names and Identifiers
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- (R)-2-Amino-4-(2-aminophenyl)-4-oxobutanoic acid
- D-2-Amino-4-(2-aminophenyl)-4-oxobutanoic acid
- (2R)-2-amino-4-(2-aminophenyl)-4-oxobutanoic acid
- 2-Amino-4-(2-aminophenyl)-4-oxobutanoic acid
- D-Kynurenine
- D-KYNURENINE, FREE BASE
- A-Anthraniloyl-D-alanine
- β-Anthraniloyl-D-alanine
- D-Kynurenine sulfate
- REF DUPL: D-Kynurenine
- beta-Anthraniloyl-D-alanine
- (R)-α,2-Diamino-γ-oxobenzenebutanoic acid
- D-2-AMINO-4-[2-AMINOPHENYL]-4-OXOBUTANOIC ACID
- R-2-Amino-4-[2-aminophenyl]-4-oxobutanoic acid
- D-kynurenine free base
- DK8PQD0WC5
- Kynurenine, D-
- GTPL5799
- Benzenebutanoic acid, alpha,2-diamino-gamma-oxo-, (R)-
- Benzenebutanoic acid, alpha,2-diamino-gamma-oxo
- BENZENEBUTANOIC ACID, .ALPHA.,2-DIAMINO-.GAMMA.-OXO-, (R)-
- CHEMBL1233899
- F19570
- MFCD00133224
- BENZENEBUTANOIC ACID, .ALPHA.,2-DIAMINO-.GAMMA.-OXO-, (.ALPHA.R)-
- TNP00279
- DTXSID50360767
- KYNURENINE, (-)-
- AKOS015891029
- AS-67716
- NCGC00017339-01
- Q27077082
- SCHEMBL13969610
- (R)-2-Amino-4-(2-aminophenyl)-4-oxobutanoicacid
- K-8980
- AM83692
- HY-W014502
- KYNURENINE, (R)-
- UNII-DK8PQD0WC5
- D-Kynurenine free base (H-D-Asp(Ph(2-NH2))-OH)
- 13441-51-5
- Benzenebutanoic acid, alpha,2-diamino-gamma-oxo-, (alphaR)-
- NCGC00163346-01
- CHEBI:86262
- CS-W015218
- (2R)-4-(2-aminophenyl)-2-azaniumyl-4-oxobutanoate
- DTXCID30311818
- YGPSJZOEDVAXAB-MRVPVSSYSA-N
-
- MDL: MFCD00133224
- Inchi: 1S/C10H12N2O3/c11-7-4-2-1-3-6(7)9(13)5-8(12)10(14)15/h1-4,8H,5,11-12H2,(H,14,15)/t8-/m1/s1
- InChI Key: YGPSJZOEDVAXAB-MRVPVSSYSA-N
- SMILES: O=C(C1C=CC=CC=1N)C[C@H](C(=O)O)N
Computed Properties
- Exact Mass: 208.08500
- Monoisotopic Mass: 208.08479225g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 255
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 9
- XLogP3: -2.2
- Topological Polar Surface Area: 106
Experimental Properties
- PSA: 106.41000
- LogP: 1.53500
D-Kynurenine Customs Data
- HS CODE:2922509090
- Customs Data:
China Customs Code:
2922509090Overview:
2922509090. Other amino alcohol phenols\Amino acid phenols and other oxygenated amino compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported foodSummary:
2922509090. other amino-alcohol-phenols, amino-acid-phenols and other amino-compounds with oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
D-Kynurenine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-RW432-20mg |
D-Kynurenine |
13441-51-5 | 98% | 20mg |
¥539.0 | 2022-09-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-RW432-5mg |
D-Kynurenine |
13441-51-5 | 98% | 5mg |
¥191.0 | 2022-09-28 | |
| MedChemExpress | HY-W014502-10mM*1mLinWater |
D-Kynurenine |
13441-51-5 | 99.36% | 10mM*1mLinWater |
¥660 | 2023-07-26 | |
| MedChemExpress | HY-W014502-25mg |
D-Kynurenine |
13441-51-5 | 99.36% | 25mg |
¥600 | 2024-05-24 | |
| MedChemExpress | HY-W014502-50mg |
D-Kynurenine |
13441-51-5 | 99.36% | 50mg |
¥1000 | 2024-05-24 | |
| MedChemExpress | HY-W014502-100mg |
D-Kynurenine |
13441-51-5 | 99.36% | 100mg |
¥1600 | 2024-05-24 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | S138168-100mg |
D-Kynurenine |
13441-51-5 | 98% | 100mg |
¥1174.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | S138168-25mg |
D-Kynurenine |
13441-51-5 | 98% | 25mg |
¥379.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | S138168-500mg |
D-Kynurenine |
13441-51-5 | 98% | 500mg |
¥3950.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | S138168-5mg |
D-Kynurenine |
13441-51-5 | 98% | 5mg |
¥101.90 | 2023-09-01 |
D-Kynurenine Suppliers
D-Kynurenine Related Literature
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Jing Lin,Yuan Xin Gwyneth Tan,Lai Peng Leong,Weibiao Zhou Food Funct. 2018 9 3398
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Peter 't Hart,Laurens H. J. Kleijn,Gerjan de Bruin,Sabine F. Oppedijk,Johan Kemmink,Nathaniel I. Martin Org. Biomol. Chem. 2014 12 913
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James W. Marshall,Kate M. J. de Mattos-Shipley,Iman A. Y. Ghannam,Asifa Munawar,Jonathan C. Killen,Colin M. Lazarus,Russell J. Cox,Christine L. Willis,Thomas J. Simpson Org. Biomol. Chem. 2021 19 182
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Songya Zhang,Yunliang Chen,Jing Zhu,Qiujie Lu,Max J. Cryle,Youming Zhang,Fu Yan Nat. Prod. Rep. 2023 40 557
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Ke Li,Tyler J. Buchinger,Weiming Li Nat. Prod. Rep. 2018 35 501
Additional information on D-Kynurenine
D-Kynurenine (CAS No. 13441-51-5): A Comprehensive Overview of Its Biochemical Significance and Recent Research Developments
D-Kynurenine, a derivative of the essential amino acid tryptophan, is a compound of significant interest in the field of biochemistry and pharmaceutical research. With the CAS number 13441-51-5, this molecule has garnered attention for its multifaceted roles in metabolic pathways and its potential applications in therapeutic interventions. This article provides an in-depth exploration of D-Kynurenine, focusing on its chemical properties, biological functions, and the latest advancements in research that highlight its importance.
The chemical structure of D-Kynurenine is characterized by a kynurenine backbone, which distinguishes it from its L-form counterpart. This structural uniqueness imparts distinct biochemical properties, making it a subject of extensive study. The compound is primarily involved in the kynurenine pathway, a metabolic route that plays a crucial role in the degradation of tryptophan. This pathway is not only essential for energy metabolism but also contributes to the synthesis of various bioactive molecules that influence immune responses and neurotransmitter functions.
One of the most notable aspects of D-Kynurenine is its involvement in neuroinflammatory processes. Recent studies have highlighted its role in modulating immune responses, particularly in conditions such as multiple sclerosis and Alzheimer's disease. The kynurenine pathway produces several neuroactive metabolites, including quinolinic acid and kynurenic acid, which can either promote or inhibit neuronal activity depending on the cellular context. Understanding these mechanisms has opened new avenues for therapeutic development, with D-Kynurenine being a key player in these investigations.
In addition to its neuroimmunological roles, D-Kynurenine has been studied for its potential applications in cancer research. Emerging evidence suggests that this compound can influence tumor microenvironments by modulating immune cell trafficking and function. Specifically, D-Kynurenine has been shown to affect the balance between pro-inflammatory and anti-inflammatory cytokines, which is critical for cancer progression. These findings have prompted researchers to explore D-Kynurenine as a potential adjuvant therapy alongside conventional cancer treatments.
The biosynthesis of D-Kynurenine involves a series of enzymatic reactions that are tightly regulated to maintain homeostasis within the cell. Key enzymes such as kynureninase and anthranilic acid synthase play pivotal roles in this pathway. Dysregulation of these enzymes has been linked to various pathological conditions, underscoring the importance of D-Kynurenine in maintaining physiological balance. Advances in enzymology have enabled researchers to develop novel inhibitors and activators targeting these enzymes, which could lead to more precise therapeutic strategies.
Recent breakthroughs in metabolomics have provided new insights into the dynamic interplay between D-Kynurenine and other metabolic pathways. High-resolution mass spectrometry techniques have allowed researchers to quantify D-Kynurenine levels in biological samples with high precision, revealing its involvement in complex metabolic networks. These studies have identified novel biomarkers associated with metabolic disorders, where D-Kynurenine levels are significantly altered. This has opened up new possibilities for diagnostic applications based on D-Kynurenine profiling.
The pharmacological potential of D-Kynurenine has also been explored in the context of mental health disorders. Preclinical studies have demonstrated that modulation of the kynurenine pathway can influence neurotransmitter systems involved in mood regulation. For instance, D-Kynurenine has been investigated for its effects on serotonin and GABAergic pathways, which are implicated in conditions such as depression and anxiety. While further clinical trials are needed to validate these findings, they suggest that D-Kynurenine could be a valuable candidate for developing novel psychotropic drugs.
From a synthetic chemistry perspective, the development of efficient methods for producing D-Kynurenine is crucial for both research and industrial applications. Advances in biocatalysis have enabled the use of engineered microorganisms to produce this compound sustainably. These biotechnological approaches not only reduce production costs but also minimize environmental impact compared to traditional chemical synthesis methods. Such innovations are aligning with global trends toward green chemistry and sustainable manufacturing practices.
In conclusion, D-Kynurenine (CAS No. 13441-51-5) is a versatile compound with far-reaching implications in biochemistry and medicine. Its involvement in critical metabolic pathways underscores its importance in maintaining physiological functions and its potential as a therapeutic agent. The latest research developments highlight its role in neuroimmunology, cancer biology, and mental health disorders, paving the way for innovative treatment strategies. As our understanding of this molecule continues to evolve, so too will its applications across multiple domains of science and medicine.